1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT
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Overview
Description
1,3,5[10]-Estratriene-3,16alpha,17beta-triol 16-glucuronide sodium salt is a synthetic organic compound with the molecular formula C24H31O9Na and a molecular weight of 486.49 g/mol . It is a derivative of estriol, a naturally occurring estrogen, and is often used in scientific research due to its unique properties and biological activities .
Preparation Methods
The synthesis of 1,3,5[10]-Estratriene-3,16alpha,17beta-triol 16-glucuronide sodium salt involves the glucuronidation of estriol. This process typically includes the reaction of estriol with glucuronic acid in the presence of a catalyst under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated and purified using techniques such as crystallization or chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1,3,5[10]-Estratriene-3,16alpha,17beta-triol 16-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3,5[10]-Estratriene-3,16alpha,17beta-triol 16-glucuronide sodium salt has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to estrogen metabolism and its effects on various biological systems.
Medicine: It is used in pharmacological research to study the effects of estrogenic compounds on human health, including their role in hormone replacement therapy and cancer research.
Mechanism of Action
The mechanism of action of 1,3,5[10]-Estratriene-3,16alpha,17beta-triol 16-glucuronide sodium salt involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of estrogen-responsive genes, leading to various physiological effects . The molecular targets include estrogen receptors alpha and beta, and the pathways involved are related to estrogen signaling .
Comparison with Similar Compounds
1,3,5[10]-Estratriene-3,16alpha,17beta-triol 16-glucuronide sodium salt is unique compared to other similar compounds due to its specific glucuronide conjugation at the 16-position. Similar compounds include:
Estriol 3-glucuronide sodium salt: Another glucuronide conjugate of estriol but with glucuronidation at the 3-position.
Estrone 3-glucuronide sodium salt: A glucuronide conjugate of estrone, another estrogen, with glucuronidation at the 3-position.
Estradiol 17-glucuronide sodium salt: A glucuronide conjugate of estradiol with glucuronidation at the 17-position. These compounds share similar estrogenic properties but differ in their specific sites of glucuronidation, which can influence their biological activity and metabolism.
Properties
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYPVDZAIVGZEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32NaO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585150 |
Source
|
Record name | PUBCHEM_16219323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-44-4 |
Source
|
Record name | PUBCHEM_16219323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,16α,17β-Trihydroxy-1,3,5(10)-estratriene 16-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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